methyl 5-cyclopentyl-1H-pyrazole-3-carboxylate
CAS No.:
Cat. No.: VC13649185
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14N2O2 |
|---|---|
| Molecular Weight | 194.23 g/mol |
| IUPAC Name | methyl 5-cyclopentyl-1H-pyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C10H14N2O2/c1-14-10(13)9-6-8(11-12-9)7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,11,12) |
| Standard InChI Key | PLAIUWNUQMXZMC-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=NNC(=C1)C2CCCC2 |
| Canonical SMILES | COC(=O)C1=NNC(=C1)C2CCCC2 |
Introduction
Structural and Physicochemical Properties
Methyl 5-cyclopentyl-1H-pyrazole-3-carboxylate belongs to the pyrazole family, a class of five-membered aromatic rings containing two adjacent nitrogen atoms. The cyclopentyl group at position 5 and the methyl ester at position 3 contribute to its unique stereoelectronic profile. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄N₂O₂ |
| Molecular Weight | 194.23 g/mol |
| Density | Not reported |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Solubility | Likely polar aprotic solvents |
The cyclopentyl group enhances lipophilicity, potentially improving membrane permeability in biological systems. The methyl ester serves as a reactive handle for further derivatization, enabling applications in drug discovery.
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis typically involves cyclization and esterification steps. A common pathway includes:
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Cyclopentylhydrazine Formation: Reaction of cyclopentanone with hydrazine hydrate to yield cyclopentylhydrazine.
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Pyrazole Ring Formation: Condensation with β-keto esters (e.g., methyl acetoacetate) under acidic or basic conditions.
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Esterification: Direct esterification of the carboxylic acid intermediate with methanol.
A representative synthesis is summarized below:
| Step | Reagents/Conditions | Intermediate/Product |
|---|---|---|
| 1 | Cyclopentanone + NH₂NH₂·H₂O | Cyclopentylhydrazine |
| 2 | Methyl acetoacetate, H₂SO₄ | 5-Cyclopentyl-1H-pyrazole-3-carboxylic acid |
| 3 | CH₃OH, H⁺ | Methyl 5-cyclopentyl-1H-pyrazole-3-carboxylate |
Chemical Reactions
The compound undergoes characteristic pyrazole reactions:
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Hydrolysis: The methyl ester hydrolyzes to the carboxylic acid under acidic or basic conditions, enabling further functionalization.
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N-Alkylation: Reacts with alkyl halides to form N-substituted derivatives, altering electronic properties.
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Cyclopentyl Group Modifications: Hydrogenation or oxidation of the cyclopentyl moiety can modulate steric bulk .
Biological Activities and Mechanisms
Pyrazole derivatives exhibit broad bioactivity, though specific studies on methyl 5-cyclopentyl-1H-pyrazole-3-carboxylate remain limited. Extrapolating from related compounds:
Anti-Inflammatory Activity
Pyrazoles inhibit cyclooxygenase-2 (COX-2) and reduce prostaglandin synthesis. For example, analogues with similar substitution patterns show IC₅₀ values of 0.8–3.2 μM against COX-2, comparable to celecoxib. The cyclopentyl group may enhance target binding via hydrophobic interactions.
Antimicrobial Effects
In screening assays, pyrazole esters demonstrate moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Candida albicans (MIC = 64 μg/mL). The ester group likely improves cellular uptake.
Industrial and Research Applications
Pharmaceutical Development
The compound serves as a scaffold for designing:
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COX-2 Inhibitors: Potential nonsteroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal toxicity.
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Antimicrobial Agents: Hybrid molecules combining pyrazole and fluoroquinolone motifs.
Agrochemicals
Pyrazole derivatives are explored as herbicides and fungicides. The cyclopentyl group may improve soil persistence compared to linear alkyl chains .
Chemical Intermediate
The methyl ester is a precursor for amides and hydrazides, useful in polymer and coordination chemistry.
Comparison with Analogous Compounds
The methyl ester balances lipophilicity and reactivity, making it a versatile intermediate.
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